Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique structure, which consists of a pyrrole ring fused to a pyrazine ring. This compound features a methyl group at the 5-position and a carboxylate ester group at the 6-position, contributing to its distinct chemical properties. The molecular formula is , with a molecular weight of approximately 194.20 g/mol. The InChI key for this compound is "PVKZVESZAMWASP-UHFFFAOYSA-N," indicating its specific chemical structure and aiding in database searches for related research and applications .
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and other fields .
Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate exhibits significant biological activity, particularly as a kinase inhibitor. Kinases are crucial enzymes involved in various cellular processes such as growth, differentiation, and apoptosis. The compound has shown promising results against several kinases, including fibroblast growth factor receptors (FGFRs), which play a role in cell signaling pathways related to cancer and other diseases. By inhibiting these kinases, the compound may disrupt abnormal cellular processes leading to potential therapeutic effects against tumors and other conditions .
The synthesis of methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate typically involves several methods:
These synthetic approaches enable the efficient production of this compound and its derivatives for further studies and applications .
Methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has several applications:
These applications highlight the importance of this compound in both research and therapeutic contexts .
Interaction studies have demonstrated that methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate interacts with various proteins and enzymes within cellular pathways. Its primary target includes kinases involved in critical signaling pathways such as MEK-ERK and PI3K-Akt, which are vital for cell proliferation and survival. These interactions can lead to significant alterations in cellular behavior, making this compound an important subject of study for understanding its mechanism of action in biological systems .
Several compounds share structural similarities with methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate. Notable examples include:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate | Bicyclic structure with pyrrolidine fused to pyrrole | Known for diverse biological activities |
| Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | Similar framework with ethyl substitution | Explored for different pharmacological effects |
| Pyrido[1,2-a]pyrazines | Related heterocyclic compounds | Often studied for their potential as kinase inhibitors |
The uniqueness of methyl 7-amino-5-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate lies in its specific substitution pattern and enhanced biological activity against certain kinases compared to these similar compounds. Its ability to inhibit key cellular processes distinguishes it from others in its class, making it a valuable candidate for further investigation in drug development .